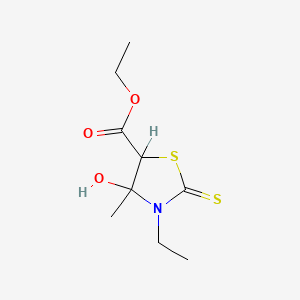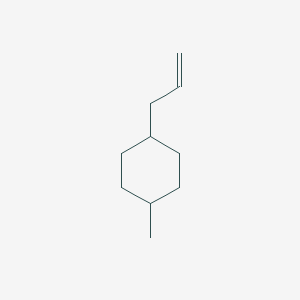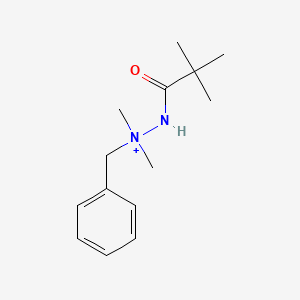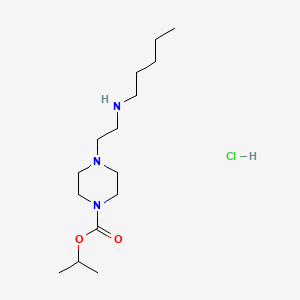
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, an isopropyl ester group, and a pentylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the pentylaminoethyl side chain through a series of nucleophilic substitution reactions. The isopropyl ester group is then added via esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The pentylaminoethyl side chain may enhance the compound’s binding affinity and specificity. The isopropyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability.
類似化合物との比較
Similar Compounds
- 4-(2-(Methylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Ethylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
Uniqueness
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to its specific side chain length and functional groups. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. The pentylaminoethyl side chain may provide enhanced lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
特性
CAS番号 |
24269-22-5 |
|---|---|
分子式 |
C15H32ClN3O2 |
分子量 |
321.89 g/mol |
IUPAC名 |
propan-2-yl 4-[2-(pentylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-5-6-7-16-8-9-17-10-12-18(13-11-17)15(19)20-14(2)3;/h14,16H,4-13H2,1-3H3;1H |
InChIキー |
PNWPQBUYDKLUFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


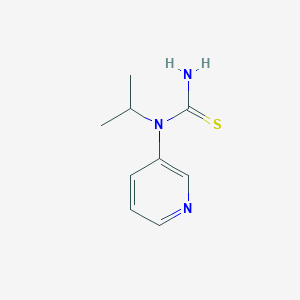
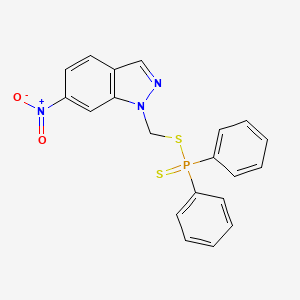
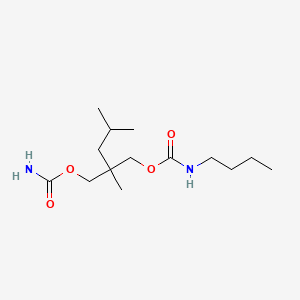

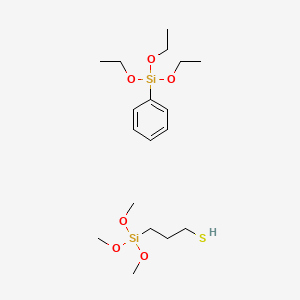
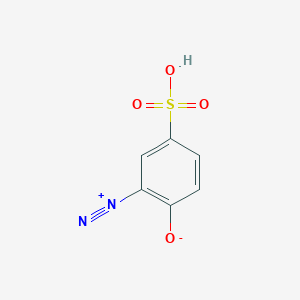
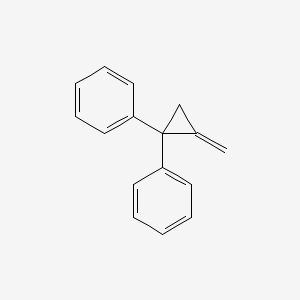
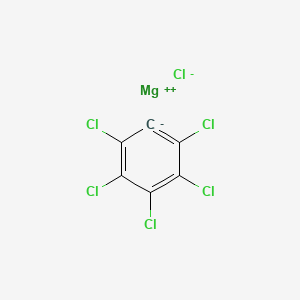
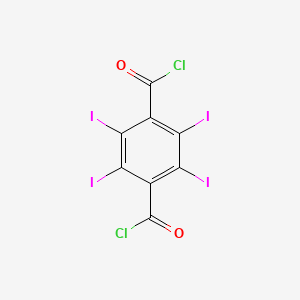
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
